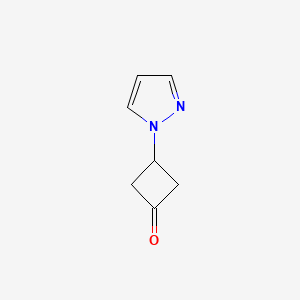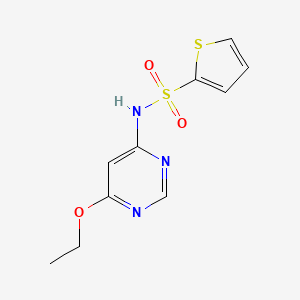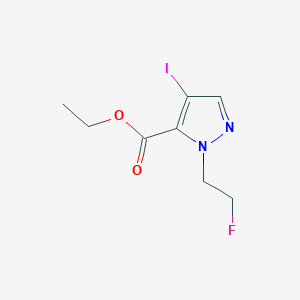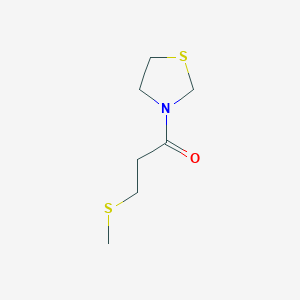![molecular formula C19H25ClN6 B2619320 N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine CAS No. 890891-82-4](/img/structure/B2619320.png)
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a pyrazolo[3,4-d]pyrimidin-4-yl group, which is a type of heterocyclic aromatic organic compound. These types of compounds are often found in many important biological molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-yl core, followed by various substitutions to add the 3-chloro-4-methylphenyl and diethylpropane-1,3-diamine groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl group would form a bicyclic structure with two nitrogen atoms in the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación
Adenosine Receptor Affinity
Research on pyrazolo[3,4-d]pyrimidines, closely related to the specified compound, shows significant adenosine receptor affinity. Studies demonstrate that certain substitutions in these compounds enhance their activity, with a specific focus on their interaction with A1 and A2 adenosine receptors. This suggests potential applications in medical research targeting adenosine receptors, which play crucial roles in cardiovascular, neurological, and immunological functions (Harden, Quinn & Scammells, 1991).
Structural Properties and Hydrogen Bonding
Analysis of the structural properties and hydrogen bonding patterns in related N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines has been conducted. This research provides insights into the crystal structures, showcasing variations in molecular conformation and bonding depending on hydration states. These findings can be crucial in pharmaceutical and material science applications, particularly in drug design and synthesis (Trilleras et al., 2008).
Antimicrobial Applications
Studies on pyrazolo[3,4-d]pyrimidine derivatives have revealed their potential as antimicrobial agents. These compounds have been incorporated into materials like polyurethane varnish and printing ink, showing significant antimicrobial effects. This suggests their possible use in creating antimicrobial surfaces or coatings, which can be particularly valuable in healthcare and industrial settings (El‐Wahab et al., 2015).
Anticancer and Enzyme Inhibitory Properties
Research into pyrazolo[3,4-d]pyrimidine compounds has uncovered their potential in anticancer therapies and enzyme inhibition. For instance, specific derivatives have shown inhibitory effects on casein kinase 1 (CK1), a target in cancer and central nervous system disorder treatments. This indicates that such compounds could be pivotal in developing new cancer treatments and understanding neurological diseases (Yang et al., 2012).
Mecanismo De Acción
The mode of action would depend on the specific target this compound binds to. It could potentially inhibit or activate the function of its target, leading to downstream effects on various biochemical pathways .
As for pharmacokinetics, properties such as absorption, distribution, metabolism, and excretion (ADME) would depend on factors like the compound’s size, polarity, and stability. For instance, the presence of the diethylpropane-1,3-diamine group might influence its water solubility, which could affect its absorption and distribution .
The result of the compound’s action would depend on the nature of its target and the biochemical pathways it affects. It could potentially lead to changes in cellular processes or signaling pathways .
The action environment, including factors like pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-diethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6/c1-4-25(5-2)10-6-9-21-18-16-12-24-26(19(16)23-13-22-18)15-8-7-14(3)17(20)11-15/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKDGLPZEFNJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid](/img/structure/B2619237.png)

![N-pentyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2619243.png)
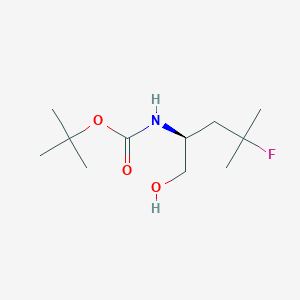
![2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2619246.png)
![7-[(4-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2619252.png)
